molecular formula C20H17N3O8 B254552 [2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

Katalognummer B254552
Molekulargewicht: 427.4 g/mol
InChI-Schlüssel: OTCOMWZYKSTOKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate, commonly known as MNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA is a synthetic compound that has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Wissenschaftliche Forschungsanwendungen

MNPA has been found to have various scientific research applications, including its use as a fluorescent probe for detecting metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. MNPA has also been used to study the mechanism of action of various enzymes and proteins, making it a valuable tool for understanding biological processes.

Wirkmechanismus

The mechanism of action of MNPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. MNPA has been found to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. MNPA has also been shown to bind to specific proteins, such as bovine serum albumin, and alter their conformation and activity.
Biochemical and Physiological Effects:
MNPA has been found to have various biochemical and physiological effects, including its ability to inhibit the activity of enzymes and proteins, as well as its potential as an anticancer agent. MNPA has also been found to have antioxidant properties, which may contribute to its potential health benefits.

Vorteile Und Einschränkungen Für Laborexperimente

MNPA has several advantages for lab experiments, including its high purity and stability, which make it a valuable tool for studying biological processes. However, MNPA also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Zukünftige Richtungen

There are several future directions for the study of MNPA, including its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. MNPA may also have applications in the development of new fluorescent probes for detecting metal ions and in the study of protein-protein interactions. Further studies are needed to fully understand the mechanism of action of MNPA and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, MNPA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MNPA has been found to have various scientific research applications, including its use as a fluorescent probe for detecting metal ions, as a potential anticancer agent, and as a tool for studying protein-protein interactions. MNPA has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its potential toxicity. There are several future directions for the study of MNPA, including its potential use as a therapeutic agent for various diseases and in the development of new fluorescent probes for detecting metal ions.

Synthesemethoden

MNPA is synthesized through a multi-step process that involves the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate, followed by the addition of phthalic anhydride and acetic anhydride. The resulting product is then purified through column chromatography to obtain MNPA in its pure form. The synthesis of MNPA has been optimized to ensure high yields and purity, making it a valuable compound for scientific research.

Eigenschaften

Produktname

[2-(4-Methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

Molekularformel

C20H17N3O8

Molekulargewicht

427.4 g/mol

IUPAC-Name

[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C20H17N3O8/c1-11(22-18(25)13-5-3-4-6-14(13)19(22)26)20(27)31-10-17(24)21-15-8-7-12(30-2)9-16(15)23(28)29/h3-9,11H,10H2,1-2H3,(H,21,24)

InChI-Schlüssel

OTCOMWZYKSTOKZ-UHFFFAOYSA-N

SMILES

CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Kanonische SMILES

CC(C(=O)OCC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.